Propanamide, N-dodecyl-
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Overview
Description
N-DODECYL-PROPIONAMIDE is an organic compound with the molecular formula C15H31NO. It is a member of the amide family, characterized by the presence of a propionamide group attached to a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-DODECYL-PROPIONAMIDE can be synthesized through the reaction of dodecylamine with propionic acid or its derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
C12H25NH2 + CH3CH2COOH → C12H25CONHCH2CH3 + H2O
Industrial Production Methods
In industrial settings, the production of N-DODECYL-PROPIONAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-DODECYL-PROPIONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and propionic acid.
Reduction: Dodecylamine and propylamine.
Substitution: Hydroxylated derivatives of the original compound.
Scientific Research Applications
N-DODECYL-PROPIONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of N-DODECYL-PROPIONAMIDE involves its interaction with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in the solubilization of membrane proteins and the enhancement of drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N-DODECYL-2,2-DIMETHYL-PROPIONAMIDE
- N-DODECYL-2-PHENOXY-PROPIONAMIDE
- N-DODECYL-ISOBUTYRAMIDE
Uniqueness
N-DODECYL-PROPIONAMIDE is unique due to its specific chain length and amide group, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Biological Activity
Propanamide, N-dodecyl- (CAS Number: 62855-82-7) is an organic compound characterized by its molecular formula C15H31NO. This compound belongs to the amide family and features a propionamide group linked to a long dodecyl chain, which significantly contributes to its biological activity. This article provides a comprehensive overview of the biological activity of N-dodecyl-propanamide, focusing on its surfactant properties, interactions with lipid membranes, and potential therapeutic applications.
N-dodecyl-propanamide exhibits notable surfactant properties that allow it to interact effectively with lipid membranes. The long dodecyl chain facilitates the insertion of the compound into lipid bilayers, disrupting membrane integrity and increasing permeability. This mechanism is crucial for several applications:
- Solubilization of Membrane Proteins : The ability to disrupt lipid bilayers enhances the solubilization of membrane proteins, which is essential for studying protein dynamics and interactions in biological systems.
- Drug Delivery Systems : By increasing membrane permeability, N-dodecyl-propanamide can potentially enhance drug delivery efficiency across biological barriers.
Interaction with Lipid Membranes
Research has shown that N-dodecyl-propanamide's interaction with lipid membranes leads to significant changes in membrane structure and function. It has been observed that:
- The compound can alter membrane fluidity and permeability, which may facilitate the transport of therapeutic agents across cellular barriers.
- Studies indicate that N-dodecyl-propanamide can enhance the solubility of hydrophobic drugs, making it a valuable component in drug formulation strategies.
Case Studies
Several case studies have explored the biological activity of similar compounds and their implications for health and disease:
Comparative Analysis with Similar Compounds
The following table compares N-dodecyl-propanamide with other surfactants known for their biological activity:
Compound | Surfactant Type | Biological Activity | Applications |
---|---|---|---|
N-dodecyl-propanamide | Amide-based | Enhances membrane permeability | Drug delivery, protein solubilization |
p-octylphenol | Phenolic | Weak estrogenic activity | Environmental toxicology |
p-nonylphenol | Phenolic | Reproductive toxicity potential | Risk assessment |
Properties
CAS No. |
62855-82-7 |
---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N-dodecylpropanamide |
InChI |
InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17) |
InChI Key |
URMJLBKGJTXVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CC |
Origin of Product |
United States |
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